12-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
This compound is a tricyclic heterocyclic molecule featuring an 8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one core fused with a 4-(3-methoxyphenyl)piperazine-1-carbonyl substituent. The tricyclic system includes an oxygen atom (oxa) and a nitrogen atom (aza) within its framework, which may influence hydrogen-bonding interactions and solubility. The 9,10-dimethyl groups likely enhance steric stability and modulate lipophilicity.
Properties
IUPAC Name |
12-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-25-16-20(19-9-4-5-10-21(19)32-25)22(23(29)26(25)2)24(30)28-13-11-27(12-14-28)17-7-6-8-18(15-17)31-3/h4-10,15,20,22H,11-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDNVDPAGAVDFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1C)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC)C5=CC=CC=C5O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps. One common approach is the functionalization of pyrazolylvinyl ketones via Aza-Michael addition reaction . Another method includes the preparation of cyclic amine substituted Tröger’s base derivatives . The reaction conditions often involve the use of solvents like dichloromethane and reagents such as trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
12-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for Aza-Michael addition , and other reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
12-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 12-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and methoxyphenyl group play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound is compared below with structurally related analogs, focusing on core scaffolds, substituents, and functional groups.
Key Structural Differences:
- Tricyclic vs. Spiro Cores: The target compound’s rigid tricyclic system contrasts with the spirocyclic framework in ’s analogs, which may alter conformational flexibility and receptor binding .
- Substituent Effects: The 3-methoxyphenyl group in the target compound vs. 3-chlorophenyl in Compound 14 () highlights how electronic properties (electron-donating vs. withdrawing) influence receptor affinity .
Pharmacological Comparison
Receptor Binding Profiles
- Target Compound: The 3-methoxyphenylpiperazine moiety is structurally analogous to 5-HT1A/5-HT2A receptor ligands (e.g., trazodone derivatives). Methyl groups on the tricyclic core may enhance lipophilicity, favoring CNS penetration .
- Compound 14 (): The 3-chlorophenylpiperazine group is associated with higher dopamine D2 receptor antagonism, as seen in atypical antipsychotics like aripiprazole .
- C432-0328 (): Chlorine substitution may enhance σ-receptor binding, as observed in haloperidol analogs, but reduces serotoninergic activity compared to methoxy groups .
Pharmacokinetic and Toxicity Considerations
- Metabolism: Piperazine rings are typically metabolized via N-dealkylation or oxidation, with 3-methoxy groups slowing hepatic clearance compared to halogenated analogs .
- Toxicity: Piperazine derivatives generally exhibit low acute toxicity, but tricyclic systems may pose cardiotoxic risks at high doses (e.g., QT prolongation) .
Biological Activity
The compound 12-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological activity associated with this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its broad spectrum of biological activities. The presence of the methoxyphenyl group may enhance its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O4 |
| Molecular Weight | 358.398 g/mol |
| SMILES | COc1cccc(c1)N1CCN(CC1)C(=O)c1cn(C)c(=O)n(C)c1=O |
| Solubility | Unknown |
Anticancer Activity
Research indicates that compounds containing piperazine moieties can exhibit significant anticancer properties. For instance, studies have demonstrated that related piperazine-containing compounds can induce apoptosis and necroptosis in cancer cells, highlighting their potential as therapeutic agents against malignancies such as leukemia and solid tumors .
Case Study: LQFM018
A related compound, LQFM018, was shown to trigger necroptotic cell death in K562 leukemic cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) production. The compound's IC50 values indicated effective cytotoxicity at relatively low concentrations (50 μM) over 72 hours . Such findings suggest that the biological activity of this compound may similarly involve pathways leading to regulated cell death.
Neuropharmacological Effects
The piperazine scaffold is also known for its affinity to various neurotransmitter receptors, which may contribute to neuropharmacological effects. Compounds with similar structures have been evaluated for their ability to bind to aminergic receptors, suggesting potential applications in treating neurological disorders .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Receptor Binding : Interaction with dopamine receptors could mediate some of the neuropharmacological effects.
- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases (e.g., G2/M) has been observed in studies involving similar compounds.
- Reactive Oxygen Species Generation : Increased ROS levels are often implicated in the cytotoxic effects observed in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
